molecular formula C22H26ClN5O2 B2917573 1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-03-7

1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2917573
CAS No.: 2034407-03-7
M. Wt: 427.93
InChI Key: RTPOYEHJUUPOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one features a complex architecture integrating multiple heterocyclic and functional motifs:

  • Azetidine ring: A strained four-membered ring that may optimize spatial orientation for binding.
  • Triazole core: Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
  • Pyrrolidin-2-one: A lactam ring contributing to solubility and hydrogen-bonding capacity.

While direct biological data for this compound are absent in the provided evidence, its structural elements suggest applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-[[1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c23-17-7-5-16(6-8-17)22(9-1-2-10-22)21(30)27-14-19(15-27)28-13-18(24-25-28)12-26-11-3-4-20(26)29/h5-8,13,19H,1-4,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPOYEHJUUPOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features several functional groups that contribute to its biological activity:

  • Azetidine Ring : A five-membered nitrogen-containing ring that may influence receptor binding.
  • Triazole Moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Pyrrolidinone Structure : Often associated with neuroactive compounds.

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine structures exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For example, triazole derivatives have demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells, with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Properties : The presence of chlorophenyl groups in related compounds has been linked to enhanced antibacterial activity against pathogenic bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation. For instance, some triazole derivatives inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of pro-apoptotic pathways .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Activity

In a study evaluating various triazole derivatives, one compound exhibited a remarkable IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. This suggests a potent ability to inhibit cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

A series of synthesized compounds containing chlorophenyl groups were tested against common bacterial strains. One derivative showed significant antibacterial activity compared to standard antibiotics like chloramphenicol .

Data Tables

Activity Type IC50 Value (μM) Cell Line/Organism Reference
Anticancer6.2HCT-116 (Colon Carcinoma)
Anticancer27.3T47D (Breast Cancer)
Antimicrobial-Various Pathogenic Bacteria

Scientific Research Applications

Scientific Research Applications of 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine

4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block for synthesizing complex heterocyclic compounds. Furthermore, it is explored for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development due to its ability to interact with various biological targets.

Applications in Chemistry

4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Pyrido[2,3-d]pyrimidines, formed by fusing pyrimidine and pyridine rings, are structural analogs of quinazolines and exhibit a wide range of biological activities . These compounds have applications as anticancer and antimicrobial agents . Similarly, pyrido[3,4-d]pyrimidine derivatives are synthesized as potential anticancer agents, demonstrating selective activities against breast and renal cancer cell lines .

Applications in Biology

This compound is investigated for its potential biological activity, particularly its antimicrobial and anticancer properties. Studies on pyrrolo[3,2-d]pyrimidines have shown their potential as antiproliferative agents, with N5 substitution allowing for tunable activity and reduced toxicity . Additionally, 4-aminopyrrolo[2,3-d]pyrimidine derivatives are explored as antitubercular agents, highlighting the importance of different substitutions at the C-4 position of the 7-deazapurine ring .

Applications in Medicine

Due to its interactions with various biological targets, 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine is explored as a potential lead compound for drug development. Research has focused on synthesizing pyrido[3,4-d]pyrimidine analogs as anticancer agents, with some compounds showing highly selective inhibitory effects against renal and breast cancer cell lines . These compounds represent promising starting points for developing molecularly targeted chemotherapeutic agents .

Applications in Industry

In industry, 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine is utilized in the development of new materials and chemical processes. While specific examples are not detailed in the provided search results, its role as a building block in synthesizing complex compounds suggests its use in creating novel materials with tailored properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications Reference
Target Compound Not provided Not provided 4-Chlorophenyl, cyclopentanecarbonyl, azetidine, triazole, pyrrolidin-2-one Enzyme inhibition, receptor modulation
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone C25H28N4O 412.52 Benzimidazole, pyrrolidin-2-one, dimethylphenyl Anticancer, antimicrobial
1-(4-Chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone C18H11ClN4O2S 382.82 4-Chlorophenyl, pyridazinone, pyrazole, thiophene-carbonyl Kinase inhibition, anti-inflammatory
1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one C20H19N5O4 393.40 Chromene-carbonyl, azetidine, triazole, pyrrolidin-2-one Fluorescent probes, enzyme inhibitors
1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one C13H18F3N5O3S 381.38 Trifluoropropyl-sulfonyl, azetidine, triazole, pyrrolidin-2-one Metabolic stability enhancement, CNS drugs
Key Observations:

Role of Halogenation : The 4-chlorophenyl group in the target compound and may improve binding to hydrophobic pockets in biological targets, a common strategy in drug design.

Triazole vs. Pyrazole/Benzimidazole : The triazole in the target compound and offers metabolic stability and synthetic accessibility via click chemistry , whereas pyrazole () and benzimidazole () may provide distinct electronic or steric effects.

Azetidine vs.

Functional Group Diversity : The chromene-carbonyl in and trifluoropropyl-sulfonyl in highlight strategies for tuning solubility, fluorescence, or metabolic resistance.

Q & A

Q. What are the key steps for synthesizing this compound, and how can steric hindrance impact reaction efficiency?

Methodological Answer: The synthesis involves multi-step reactions, including cyclopentane ring formation, azetidine coupling, and triazole cycloaddition. Steric hindrance from the 4-chlorophenyl and pyrrolidin-2-one groups can reduce yields during nucleophilic substitution or cycloaddition steps. To mitigate this:

  • Use high-dilution conditions for cyclization steps to minimize intermolecular interactions .
  • Employ bulky base catalysts (e.g., DBU) to stabilize intermediates and reduce steric clashes .
  • Optimize solvent polarity (e.g., DMF or THF) to enhance solubility of sterically crowded intermediates .

Q. Table 1: Critical Reaction Parameters

StepKey ParametersOptimization StrategyReference
Cyclopentane formationTemperature (80–100°C), catalystUse Pd(OAc)₂ for regioselectivity
Triazole cycloadditionCu(I) catalyst, solvent polarityMicrowave-assisted acceleration

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR with DEPT-135 to identify methylene/methine groups in the azetidine and pyrrolidin-2-one moieties. Overlapping signals in the triazole region (δ 7.5–8.5 ppm) require 2D experiments (HSQC, HMBC) for resolution .
  • X-ray Crystallography : Refinement via SHELXL (e.g., using Olex2) resolves ambiguities in stereochemistry, particularly for the cyclopentane and azetidine rings .
  • HRMS : Confirm molecular weight with <2 ppm error to distinguish from byproducts (e.g., incomplete deprotection) .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for cycloaddition or nucleophilic substitution. Focus on electron-deficient regions (e.g., the triazole ring) for predicting regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to optimize reaction trajectories .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

  • Variable-Temperature NMR : Identify fluxional behavior (e.g., ring puckering in azetidine) by analyzing signal coalescence at elevated temperatures .
  • Twinning Analysis in SHELXL : Apply HKLF5 refinement to address pseudosymmetry in crystallographic data, which may obscure true bond lengths .
  • Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm1^{-1}) with crystallographic bond lengths (C=O ~1.21 Å) to validate structural consistency .

Q. What experimental design principles apply to studying the compound’s bioactivity?

Methodological Answer:

  • Dose-Response Optimization : Use Design of Experiments (DoE) to vary substituents (e.g., 4-chlorophenyl vs. fluorophenyl) and assess IC50_{50} trends. Flow chemistry enables rapid iteration of derivatives .
  • Target Engagement Assays : Pair SPR (surface plasmon resonance) with molecular docking (AutoDock Vina) to correlate binding affinity with triazole/pyrrolidin-2-one interactions .

Q. Table 2: Bioactivity Study Framework

Assay TypeKey MetricsMethodological ConsiderationsReference
Enzymatic InhibitionIC50_{50}, Ki_iPre-incubate with NADPH cofactor
Cellular UptakeLC-MS quantificationUse deuterated internal standard

Q. How can researchers address discrepancies between computational docking and experimental binding data?

Methodological Answer:

  • Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from MD simulations) .
  • Solvent Mapping : Use WaterMap (Schrödinger) to identify displaced water molecules in binding pockets, which may explain overestimated docking scores .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents (e.g., replacing Cl with CF3_3) to validate trends .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidants (H2_2O2_2) to identify labile groups (e.g., triazole ring). LC-MS tracks degradation pathways .
  • Prodrug Design : Introduce hydrolyzable esters at the pyrrolidin-2-one carbonyl to enhance plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.